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molecular formula C11H17NO2 B8506798 Prop-2-en-1-yl 3-(pyrrolidin-1-yl)but-2-enoate CAS No. 132008-24-3

Prop-2-en-1-yl 3-(pyrrolidin-1-yl)but-2-enoate

Cat. No. B8506798
M. Wt: 195.26 g/mol
InChI Key: YSJFGLZXVYPDRH-UHFFFAOYSA-N
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Patent
US05321020

Procedure details

Allyl acetoacetate (68.4 ml, 0.5 mol) was added to pyrrolidine (41.6 ml, 0.5 mol) in 150 ml of toluene. An exotherm was noted. The mixture was heated at reflux for 3 hours, cooled, and stripped of toluene to yield 45 g of title product as a pale yellow oil.
Quantity
68.4 mL
Type
reactant
Reaction Step One
Quantity
41.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH:9]=[CH2:10])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[N:11]1([C:3]([CH3:5])=[CH:2][C:1]([O:7][CH2:8][CH:9]=[CH2:10])=[O:6])[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
68.4 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC=C
Name
Quantity
41.6 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=CC(=O)OCC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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